
N-(2-(4-Methylpyridinyl))-N-(1-phenethyl-4-piperidinyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-Methylpyridinyl))-N-(1-phenethyl-4-piperidinyl)-2-furamide, commonly known as MPF, is a synthetic compound that has been widely studied for its potential therapeutic applications. MPF is a selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction.
Mécanisme D'action
The μ-opioid receptor is a G protein-coupled receptor that is activated by endogenous opioid peptides, such as enkephalins and endorphins, as well as by exogenous opioids, such as morphine and fentanyl. When activated, the μ-opioid receptor inhibits the release of neurotransmitters that are involved in the transmission of pain signals, such as substance P and glutamate. MPF acts as a selective antagonist of the μ-opioid receptor, which means that it blocks the binding of opioids to the receptor and prevents their analgesic and rewarding effects.
Biochemical and Physiological Effects:
Several studies have shown that MPF has potent analgesic effects in animal models of acute and chronic pain. MPF has also been shown to reduce the development of tolerance and dependence to opioids, suggesting that it may have fewer side effects than traditional opioids. In addition, MPF has been shown to have a low potential for abuse and addiction, which makes it a promising candidate for the development of new analgesic drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPF is its high selectivity and affinity for the μ-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain, addiction, and other neurological disorders. However, one of the limitations of MPF is its relatively low potency compared to traditional opioids, which means that higher doses may be required to achieve the same level of analgesia.
Orientations Futures
There are several future directions for the study of MPF, including the development of new analogs with improved potency and selectivity for the μ-opioid receptor. In addition, further studies are needed to determine the long-term safety and efficacy of MPF in humans, as well as its potential for the treatment of other neurological disorders, such as depression and anxiety. Finally, more research is needed to understand the molecular mechanisms underlying the analgesic and anti-addictive effects of MPF, which may lead to the development of new drugs with improved therapeutic profiles.
Méthodes De Synthèse
The synthesis of MPF involves several steps, including the reaction of 4-methylpyridine with 2-furoyl chloride to form 2-(4-methylpyridin-2-yl)-2-oxoacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with phenethylamine and piperidine to form MPF. The overall yield of the synthesis is around 50%.
Applications De Recherche Scientifique
MPF has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and other neurological disorders. Several studies have shown that MPF has a high affinity and selectivity for the μ-opioid receptor, which makes it a promising candidate for the development of new analgesic drugs. MPF has also been shown to reduce the rewarding effects of opioids, suggesting that it may be useful in the treatment of opioid addiction.
Propriétés
Numéro CAS |
117523-45-2 |
|---|---|
Nom du produit |
N-(2-(4-Methylpyridinyl))-N-(1-phenethyl-4-piperidinyl)-2-furamide |
Formule moléculaire |
C24H27N3O2 |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
N-(4-methylpyridin-2-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H27N3O2/c1-19-9-13-25-23(18-19)27(24(28)22-8-5-17-29-22)21-11-15-26(16-12-21)14-10-20-6-3-2-4-7-20/h2-9,13,17-18,21H,10-12,14-16H2,1H3 |
Clé InChI |
NQCPDEKEHVGSIN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4 |
SMILES canonique |
CC1=CC(=NC=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Autres numéros CAS |
117523-45-2 |
Synonymes |
MS 28 MS-28 MS28 N-(2-(4-methylpyridinyl))-N-(1-phenethyl-4-piperidinyl)-2-furamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





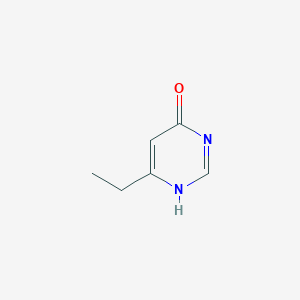
![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)

![3-Tert-butylpyrido[3,4-e][1,2,4]triazine](/img/structure/B53608.png)
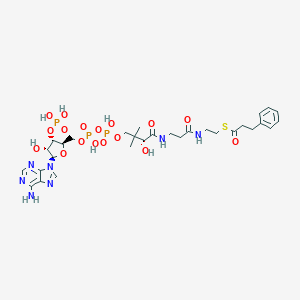
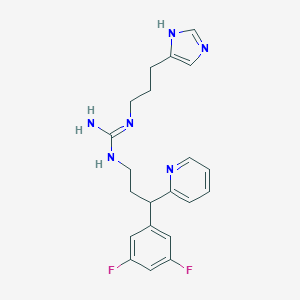
![1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B53611.png)


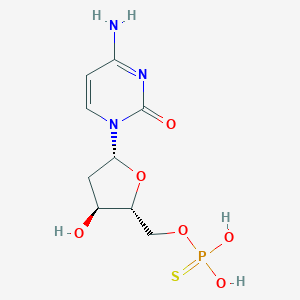
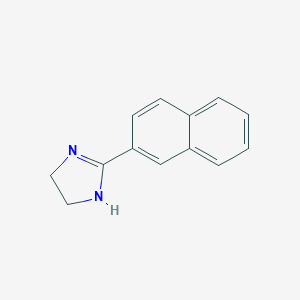
![(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B53628.png)